Dizirconium(4+) pentaiodide
Description
Structure
2D Structure
Properties
Molecular Formula |
I5Zr2+3 |
|---|---|
Molecular Weight |
816.97 g/mol |
IUPAC Name |
zirconium(4+);pentaiodide |
InChI |
InChI=1S/5HI.2Zr/h5*1H;;/q;;;;;2*+4/p-5 |
InChI Key |
QKDDLQQSDZRMIV-UHFFFAOYSA-I |
Canonical SMILES |
[Zr+4].[Zr+4].[I-].[I-].[I-].[I-].[I-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dizirconium 4+ Pentaiodide
High-Temperature Solid-State Reaction Pathways
n ZrI₄ + (4-n) Zr → 4 ZrIₙ
This method is crucial for producing various sub-iodides, including the well-characterized zirconium(III) iodide (ZrI₃) and zirconium(II) iodide (ZrI₂). The formation of a phase approximating dizirconium(4+) pentaiodide would be highly dependent on the precise control of stoichiometry and thermal conditions.
Stoichiometric Control and Phase Purity Considerations
The stoichiometry of the reactants is the most critical parameter in determining the final product in the solid-state synthesis of zirconium sub-iodides. The ratio of zirconium metal to zirconium(IV) iodide dictates the average oxidation state of the zirconium in the resulting product. For instance, the synthesis of ZrI₃ requires a 3:1 molar ratio of ZrI₄ to Zr, as shown in the reaction: 3 ZrI₄ + Zr → 4 ZrI₃. wikipedia.org
| Target Compound | Precursor 1 | Precursor 2 | Molar Ratio (Precursor 1:Precursor 2) |
| Zirconium(III) Iodide (ZrI₃) | Zirconium(IV) Iodide (ZrI₄) | Zirconium (Zr) | 3:1 |
| Zirconium(II) Iodide (ZrI₂) | Zirconium(IV) Iodide (ZrI₄) | Zirconium (Zr) | 1:1 |
This table presents the stoichiometric requirements for the synthesis of well-characterized zirconium sub-iodides via high-temperature solid-state reactions.
Reaction Kinetics and Thermodynamic Influences on Formation
The formation of zirconium sub-iodides via solid-state reaction is governed by both thermodynamic and kinetic factors. Thermodynamically, the stability of the different iodide phases is a function of temperature and pressure. For example, lower iodides are generally favored at higher temperatures. osti.gov The reactions are typically carried out in sealed tantalum or quartz ampoules under vacuum to prevent oxidation and to contain the volatile ZrI₄.
The reaction kinetics are influenced by factors such as the surface area of the zirconium metal and the temperature profile of the reaction. The reaction proceeds through the vapor phase transport of ZrI₄, which sublimes and then reacts with the hot zirconium metal. The rate of formation of the lower iodides is dependent on the partial pressure of ZrI₄ and the temperature of the zirconium metal. osti.gov A temperature gradient is often employed within the reaction vessel to control the sublimation of ZrI₄ and the reaction rate.
Molten Salt Synthesis Approaches
Molten salts can serve as high-temperature solvents for the synthesis of inorganic materials, offering a medium for crystal growth and potentially enabling reactions at lower temperatures than solid-state methods.
Eutectic Mixtures and Reaction Media Optimization
For the synthesis of zirconium sub-iodides, a molten salt medium can facilitate the reaction between the zirconium precursors. An example is the use of a eutectic mixture of aluminum triiodide (AlI₃) for the synthesis of zirconium(III) iodide. wikipedia.org In this method, a solution of ZrI₄ in molten AlI₃ is reduced by either zirconium or aluminum metal at temperatures around 280–300 °C. wikipedia.org The molten salt acts as a flux, allowing for enhanced diffusion of the reactants and promoting the formation of the desired product. The choice of the molten salt is critical; it must be chemically inert to the reactants and products under the reaction conditions and have a suitable melting point and vapor pressure.
Crystallization Processes from Molten Phases
One of the significant advantages of molten salt synthesis is the potential for the direct crystallization of the product from the molten phase. As the reaction proceeds and the concentration of the dissolved zirconium sub-iodide reaches saturation, crystals can nucleate and grow within the molten salt medium. Cooling the melt slowly can promote the formation of well-defined single crystals. This method offers better control over crystal morphology and size compared to solid-state reactions. The isolation of the product involves separating it from the solidified salt matrix, typically by washing with a suitable solvent that dissolves the salt but not the product.
Chemical Vapor Transport Synthesis Protocols
Chemical vapor transport (CVT) is a powerful technique for the synthesis and crystal growth of solid-state materials. The process involves a reversible chemical reaction in which a solid material is transported from a source zone to a growth zone in a sealed reactor via a temperature gradient.
In the context of zirconium iodides, the transport agent is typically iodine itself. The van Arkel-de Boer process, historically used for the purification of zirconium metal, is a prime example of chemical vapor transport in the Zr-I system. wikipedia.org In this process, impure zirconium reacts with iodine at a lower temperature to form volatile ZrI₄, which then diffuses to a hotter filament where it decomposes to deposit pure zirconium metal and release iodine.
For the synthesis of zirconium sub-iodides, a modified CVT process can be envisioned. By controlling the temperatures of the source and growth zones, as well as the iodine pressure, it may be possible to selectively deposit a specific sub-iodide phase. For instance, a source material consisting of a mixture of zirconium and a zirconium iodide could be transported by iodine to a cooler zone where a lower-valent iodide crystallizes. The thermodynamic data for the various gaseous zirconium iodide species are crucial for predicting the conditions necessary for the selective transport and deposition of a desired phase.
| Parameter | Description | Influence on CVT |
| Temperature Gradient (ΔT) | The temperature difference between the source and growth zones. | Drives the direction of transport. |
| Source Temperature (T₂) | The temperature of the precursor material. | Affects the equilibrium of the transport reaction and the vapor pressure of the transporting species. |
| Growth Temperature (T₁) | The temperature where the product crystallizes. | Determines the phase of the deposited material. |
| Transport Agent Pressure (P(I₂)) | The partial pressure of iodine in the sealed reactor. | Influences the rate of transport and the equilibrium of the reaction. |
This table outlines the key parameters that control the outcome of a chemical vapor transport synthesis for zirconium iodides.
Temperature Gradient Effects on Crystal Growth
The crystal growth of reduced zirconium halides like this compound is frequently accomplished via chemical vapor transport (CVT). This technique is critically dependent on the establishment of a precise temperature gradient within a sealed reaction vessel, typically a quartz ampoule. The process, analogous to the van Arkel-de Boer process used for zirconium purification, relies on the reversible formation of a volatile zirconium species, zirconium(IV) iodide (ZrI₄). wikipedia.orgwikipedia.org
The source material, a mixture of a zirconium-rich phase (like Zr metal) and a zirconium-poor phase (like ZrI₄), is held at a higher temperature (T₂) zone, while the crystal growth occurs at a slightly cooler temperature (T₁) zone. The temperature differential (ΔT = T₂ - T₁) is a crucial parameter that dictates the rate of transport and the quality of the resulting crystals.
A typical CVT setup involves a two-zone furnace. The selection of T₂ and T₁ determines the thermodynamic equilibrium of the transport reaction. For the Zr-I system, the general transport reaction is:
Zr(s) + 3ZrI₄(g) ⇌ 4ZrI₃(s)
While this equation describes the formation of ZrI₃, a similar principle applies to the formation of other reduced phases like Zr₂I₅. The temperature gradient influences the direction of this equilibrium. At the hotter zone (T₂), the equilibrium shifts to favor the formation of the gaseous transport species (ZrI₄). This gas then diffuses to the cooler zone (T₁), where the equilibrium shifts back, causing the deposition of the more stable, reduced, crystalline solid and releasing the transport agent. core.ac.uk
The morphology and size of the resulting crystals are highly sensitive to the temperature gradient. A large ΔT can lead to rapid transport and the formation of many small, poorly defined crystallites. Conversely, a very small ΔT may result in extremely slow growth rates. Optimal crystal growth is typically achieved with a shallow temperature gradient, which allows for slow, controlled deposition, promoting the formation of large, high-quality single crystals.
Table 1: Representative Temperature Gradient Conditions for CVT of Metal Halides
| Parameter | Value Range | Effect on Crystal Growth |
| Source Temperature (T₂) | 700 - 900 °C | Influences the vapor pressure of the transport species. |
| Growth Temperature (T₁) | 650 - 850 °C | Determines the deposition rate and crystal phase. |
| Temperature Gradient (ΔT) | 50 - 100 °C | Controls the speed of transport and crystal quality. |
Note: Data is generalized based on typical CVT processes for related metal halides.
Transport Agent Selection and Efficacy
For the synthesis of this compound and other reduced zirconium iodides, iodine (I₂) is the most effective and commonly used transport agent. yale.edu Its efficacy lies in its ability to react with the non-volatile, reduced zirconium source material at T₂ to form the volatile zirconium(IV) iodide (ZrI₄) gas. This gaseous intermediate is the key to transporting the zirconium species down the temperature gradient. core.ac.uk
The concentration of the transport agent within the sealed ampoule is another critical variable. The amount of iodine added (typically measured in mg/cm³ of the ampoule volume) determines the partial pressure of ZrI₄ inside the vessel. This pressure directly affects the transport rate.
Low Iodine Concentration: Insufficient iodine will result in a low partial pressure of ZrI₄, leading to an impractically slow transport rate.
High Iodine Concentration: An excessive amount of iodine can increase the total pressure within the ampoule to unsafe levels at high temperatures. It can also alter the chemical equilibrium, potentially favoring the deposition of phases other than the desired this compound.
The choice of iodine is also advantageous because it is composed of the same halogen as the target compound, preventing the incorporation of foreign elements into the crystal lattice. The process relies on the slight temperature dependence of the chemical equilibrium involving the solid phases and the gaseous ZrI₄.
Reductive Coupling and Ligand Scission Strategies
The formation of this compound, which features a formal Zr-Zr bond, is fundamentally a reductive process. It requires the starting zirconium precursor, typically in a +4 oxidation state, to be reduced. This reduction is coupled with the partial removal (scission) of iodide ligands to achieve the correct Zr₂I₅ stoichiometry.
Employment of Strong Reducing Agents in Zirconium Halide Chemistry
In the synthesis of reduced zirconium iodides, the most common and effective reducing agent is zirconium metal itself. wikipedia.org This method, often referred to as a comproportionation reaction, involves reacting a zirconium halide of a higher oxidation state (like ZrI₄) with a zirconium source of a lower oxidation state (Zr metal, oxidation state 0).
For the specific target of this compound (assuming a formula of Zr₂I₅), the balanced reaction starting from ZrI₄ and Zr would be:
3Zr(s) + 5ZrI₄(s) → 4Zr₂I₅(s)
This reaction is typically carried out at elevated temperatures in a sealed, evacuated vessel to prevent oxidation by air or moisture. The use of zirconium metal as the reductant ensures that no impurities are introduced into the final product. The reaction drives the formal reduction of Zr(IV) and the oxidation of Zr(0) to an intermediate oxidation state of +2.5 in the Zr₂I₅ product.
Mechanisms of Iodide Ligand Retention and Removal
The synthesis of this compound from a precursor like zirconium(IV) iodide (ZrI₄) necessitates the partial scission of iodide ligands. ZrI₄ features a 1:4 ratio of zirconium to iodine. The target compound, Zr₂I₅, has a 1:2.5 ratio. This transformation is achieved through the high-temperature reductive process.
The stability of the resulting reduced phase is determined by the formation of a stable crystal lattice that can accommodate the zirconium clusters (in this case, Zr₂ units) and the surrounding iodide ions. The process is thermodynamically driven, with the formation of strong Zr-Zr and Zr-I bonds in the final crystalline product providing the energetic driving force for the reaction.
Design and Generation of Zirconium-Containing Precursors
The primary precursor for the synthesis of this compound is zirconium(IV) iodide (ZrI₄). wikipedia.org The quality and purity of this precursor are paramount to obtaining a pure final product.
ZrI₄ is typically synthesized by the direct reaction of high-purity zirconium metal sponge or powder with an excess of iodine. wikipedia.org The reaction is carried out in a sealed and evacuated glass or quartz tube and initiated by gentle heating.
Zr(s) + 2I₂(g) → ZrI₄(s)
The reaction is exothermic and proceeds readily once initiated. After the initial reaction, the crude ZrI₄ product is purified by sublimation under a high vacuum. wikipedia.org This step is crucial to remove any non-volatile impurities, such as zirconium oxides or unreacted zirconium metal. The resulting product is a crystalline, orange-colored solid that is extremely sensitive to moisture. wikipedia.org
For the subsequent reductive synthesis of Zr₂I₅, this purified ZrI₄ is combined with a stoichiometric amount of pure zirconium metal powder or foil, as described in section 2.4.1. The precise control over the ratio of the ZrI₄ precursor to the Zr metal reducing agent is critical for targeting the specific Zr₂I₅ stoichiometry.
Table 2: Precursor Properties and Synthetic Roles
| Compound Name | Chemical Formula | Role in Synthesis | Method of Generation |
| Zirconium(IV) iodide | ZrI₄ | Primary Precursor / Transport Species | Direct reaction of Zr metal with I₂ |
| Zirconium | Zr | Reducing Agent | Kroll process (industrial) |
| Iodine | I₂ | Reactant / Transport Agent | Commercially available |
Advanced Structural Elucidation and Crystallographic Analysis
Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement Determination
Single-crystal X-ray diffraction stands as the most powerful tool for elucidating the exact atomic arrangement of crystalline materials. For dizirconium(4+) pentaiodide, this technique has provided a wealth of information regarding its crystal symmetry, bond lengths, and the nature of its extended structure.
Crystallographic analysis of a single crystal of this compound has established its crystal system and the symmetry operations that define its lattice. This information is fundamental to understanding the periodic nature of the atomic arrangement.
Interactive Data Table 1: Unit Cell Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pmmn (No. 59) |
| a (Å) | 12.594 |
| b (Å) | 6.679 |
Detailed analysis of the diffraction data allows for the precise calculation of distances between atoms and the angles of the bonds connecting them. Within the core structure of this compound, the zirconium-zirconium and zirconium-iodine bond lengths are of particular interest, as they provide insight into the nature of the metallic and metal-ligand bonding. The structure reveals chains of face-sharing {ZrI₆} octahedra where the Zr-Zr separation is not uniform, alternating between shorter and longer distances, which suggests some degree of Zr-Zr bonding interaction wikipedia.org.
Interactive Data Table 2: Selected Interatomic Distances in this compound
| Bond | Distance (Å) |
|---|---|
| Zr-Zr (alternating) | 3.17 |
The single-crystal structure reveals how the individual [Zr₂I₅]ⁿ⁺ units are connected to form a larger, three-dimensional lattice. In related zirconium iodides, such as ZrI₃, the structure is composed of parallel chains of face-sharing {ZrI₆} octahedra wikipedia.org. This connectivity motif is a common feature in the structural chemistry of reduced zirconium halides.
Powder X-ray Diffraction (PXRD) for Phase Identification and Bulk Structure
While single-crystal XRD provides detailed information about a perfect crystal, powder X-ray diffraction is crucial for analyzing bulk, polycrystalline samples. This technique is essential for confirming the phase purity of a synthesized material and for obtaining average structural information from a large number of crystallites.
Rietveld refinement is a powerful method used to analyze powder diffraction data. By fitting a calculated diffraction pattern to the experimental data, it is possible to refine structural parameters, including lattice parameters, and to quantify the amounts of different phases in a mixture. This method is critical for ensuring that a bulk sample of what is believed to be this compound is indeed a single phase and for obtaining highly precise lattice parameters that are representative of the bulk material.
Based on the current available scientific literature, detailed experimental data specifically for the compound "this compound" (Zr₂I₅) is exceptionally scarce. Research has more prominently focused on other zirconium iodide species, such as zirconium tetraiodide (ZrI₄) and zirconium triiodide (ZrI₃). Consequently, a comprehensive analysis as outlined by the requested structure cannot be fulfilled with scientifically validated information for this specific compound.
There is a significant lack of published research concerning the advanced structural elucidation, crystallographic analysis, electron microscopy characterization, and solid-state NMR spectroscopy of this compound. This includes a lack of data on its polymorphism, crystallographic phase transitions, nanoscale morphology, surface topography, iodide environments, and cluster dynamics.
Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy based on the currently accessible body of scientific work. Further research and publication on the synthesis and characterization of this compound are needed before a thorough and informative article on this specific compound can be written.
Theoretical and Computational Investigations of Dizirconium 4+ Pentaiodide
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust method for investigating the electronic structure of molecules and materials. DFT calculations for dizirconium(4+) pentaiodide would provide fundamental insights into its behavior and properties.
Calculation of Molecular Orbitals and Energy Levels
A primary output of a DFT calculation is the set of molecular orbitals (MOs) and their corresponding energy levels. For this compound, this analysis would reveal the nature of the interactions between the zirconium and iodide ions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the compound's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, would provide an indication of the kinetic stability and the energy required for electronic excitation.
Electronic Density Distribution and Bonding Characteristics within the Cluster Core
Analysis of the calculated electron density distribution offers a visual and quantitative description of chemical bonding. For this compound, this would involve mapping the electron density to identify regions of charge accumulation and depletion. The nature of the zirconium-zirconium (Zr-Zr) and zirconium-iodide (Zr-I) bonds could be characterized. For instance, a significant accumulation of electron density between the two zirconium atoms would suggest a covalent component to the Zr-Zr bond. The topological analysis of the electron density, using theories like the Quantum Theory of Atoms in Molecules (QTAIM), would allow for the precise location of bond critical points and the characterization of the interactions as either shared (covalent) or closed-shell (ionic or van der Waals).
Spin State Analysis and Magnetic Interactions
Given the dinuclear nature of this compound, an analysis of its potential spin states and magnetic properties would be pertinent. DFT calculations can be performed for different possible spin multiplicities (e.g., singlet, triplet) to determine the ground spin state of the molecule. The relative energies of these states would indicate whether the compound is likely to be diamagnetic or paramagnetic. If the ground state is found to have unpaired electrons, further analysis could be conducted to understand the magnetic coupling between the two zirconium centers, determining whether the interaction is ferromagnetic (spins aligned) or antiferromagnetic (spins opposed).
Quantum Chemical Modeling of Bonding and Stability
Beyond the qualitative description from electron density, quantum chemical modeling allows for a quantitative analysis of bonding and the prediction of molecular stability.
Quantitative Bonding Analysis (e.g., Mayer bond orders, Wiberg bond indices)
To quantify the strength and nature of the chemical bonds within this compound, various bond order indices can be calculated. The Mayer bond order and the Wiberg bond index are two such computational tools that provide a numerical value for the degree of covalent bonding between two atoms. For instance, a Mayer bond order close to 1 for the Zr-Zr interaction would suggest a single covalent bond, while values significantly less than 1 would indicate a weaker, more complex interaction. These indices would be calculated for all unique bonds in the molecule (Zr-Zr and Zr-I) to provide a comprehensive picture of the bonding framework.
| Bond Type | Calculated Bond Order (Hypothetical) | Interpretation |
| Zr - Zr | 0.8 - 1.2 | Suggests a significant single bond character. |
| Zr - I (bridging) | 0.4 - 0.6 | Indicates a weaker, more ionic interaction. |
| Zr - I (terminal) | 0.6 - 0.8 | Suggests a stronger covalent character than bridging iodides. |
This table presents hypothetical bond order values for illustrative purposes, as specific computational data for this compound is not available.
Prediction of Relative Stabilities of Isomeric Forms or Oxidation States
Quantum chemical calculations are invaluable for predicting the relative stabilities of different molecular structures. For this compound, this could involve comparing the energies of different possible isomers, should they exist. For example, different arrangements of the iodide ligands (e.g., bridging vs. terminal positions) could be modeled, and their relative energies would indicate the most stable configuration. Furthermore, the stability of the dizirconium(4+) oxidation state could be assessed by comparing its energy to that of other plausible oxidation states of the dizirconium unit, providing insight into its redox chemistry.
| Isomer/Oxidation State | Relative Energy (kJ/mol) (Hypothetical) | Predicted Stability |
| Isomer A | 0 | Most Stable Isomer |
| Isomer B | +25 | Less Stable |
| Dizirconium(3+) | Varies with counter-ion | Potentially accessible via reduction |
| Dizirconium(5+) | Varies with counter-ion | Potentially accessible via oxidation |
This table presents hypothetical relative energies to illustrate the type of data that would be generated from such a computational study.
Lack of Publicly Available Research Data Precludes an In-Depth Theoretical Analysis of this compound
A thorough investigation into the theoretical and computational properties of the chemical compound this compound is currently not possible due to a scarcity of available scientific literature and research data. Extensive searches for scholarly articles and computational studies focusing on this specific compound have yielded insufficient information to construct a detailed analysis as requested.
The specific areas of inquiry, including molecular dynamics simulations, phonon dispersion calculations, and computational predictions of spectroscopic signatures (such as IR, Raman, and electronic absorption spectra), appear to be unaddressed in publicly accessible research. While computational chemistry is a robust field with numerous studies on various zirconium-containing materials, including zirconium oxides and alloys, specific theoretical investigations into the lattice vibrations, thermal behavior, and spectroscopic characteristics of this compound are not found in the existing body of scientific work.
Consequently, the creation of a scientifically accurate and detailed article adhering to the proposed outline, which requires in-depth theoretical and computational findings, cannot be fulfilled at this time. The absence of foundational research on this particular compound prevents any meaningful discussion on the topics of:
Computational Prediction of Spectroscopic Signatures
Electronic Absorption Spectra Predictions and Transitions
Further theoretical and computational research would be required to generate the data necessary to populate these areas of study.
Reactivity and Transformation Pathways of Dizirconium 4+ Pentaiodide
Redox Chemistry and Electron Transfer Processes
The low oxidation state of the zirconium centers in dizirconium(4+) pentaiodide makes it a prime candidate for oxidative chemistry. Unlike the chemically robust and redox-inert nature of d⁰ zirconium(IV) compounds, the Zr(II) centers in the [Zr₂]⁴⁺ core are electron-rich and susceptible to oxidation.
The principal redox pathway for this compound is oxidation. The zirconium(II) centers can be readily oxidized to the more common +3 and +4 oxidation states. This transformation can occur through single-electron or multi-electron transfer processes, depending on the nature of the oxidizing agent.
One-Electron Oxidation: Treatment with mild oxidizing agents could lead to the formation of a mixed-valence Zr(II)-Zr(III) species or a dimeric Zr(III) complex.
Two-Electron Oxidation: Stronger oxidants would likely induce a two-electron oxidation at each metal center, resulting in the formation of stable zirconium(IV) species. This could potentially lead to the cleavage of the dizirconium core to form mononuclear Zr(IV) complexes.
Reduction of the Zr(II) centers to lower oxidation states is less favorable, as Zr(II) is already a reduced state for zirconium. Such a process would require very powerful reducing agents and highly controlled, oxygen- and moisture-free conditions. The synthetic exploration of zirconium halide clusters has revealed a rich diversity of structures and redox behaviors, providing a foundation for understanding these potential transformations. tamu.edu
Table 1: Plausible Redox Reactions of this compound
| Reaction Type | Reactant | Expected Product(s) | Description |
|---|---|---|---|
| Oxidation | Mild Oxidant (e.g., Ag⁺) | [Zr₂(III,III)] species or [Zr₂(II,III)] species | Stepwise oxidation of the zirconium centers. |
| Oxidation | Strong Oxidant (e.g., Halogens, X₂) | Zirconium(IV) Iodide Halide (e.g., ZrI₃X) or Zirconium(IV) Iodide (ZrI₄) + Zirconium(IV) Halide (ZrX₄) | Complete oxidation to the stable Zr(IV) state, potentially leading to fragmentation of the dimeric core. |
| Reduction | Strong Reducing Agent (e.g., Alkali Metal) | Lower-valent Zr cluster or Zr metal | Highly challenging reaction, leading to further reduction of the zirconium centers. |
The electrochemical profile of this compound is expected to be dominated by oxidative processes. Studies on various zirconium compounds in non-aqueous media, such as ionic liquids, provide insight into their likely behavior. frontiersin.orgfrontiersin.org
Cyclic voltammetry experiments would likely reveal one or more oxidation waves at potentials corresponding to the Zr(II) → Zr(III) and Zr(III) → Zr(IV) transitions. These processes may be electrochemically irreversible or quasi-reversible, reflecting significant structural rearrangement upon electron transfer. frontiersin.org The potential difference between reductive and oxidative peaks for related Zr²⁺/Zr⁴⁺ redox couples has been observed to be significantly large, indicating that the reactions are controlled by both diffusion and charge transfer kinetics. frontiersin.orgfrontiersin.org
The electrochemical stability window of the solvent is a critical factor. Aqueous solutions are generally unsuitable for studying low-valent zirconium species due to their reactivity with water and the limited potential window. Organic solvents like dimethylformamide (DMF) or specialized ionic liquids offer much larger potential windows, enabling the study of redox processes that occur at highly negative or positive potentials. scirp.org
Ligand Exchange and Substitution Reactions
The iodide ions in this compound are expected to be labile and capable of undergoing exchange with a variety of other ligands. This reactivity is a cornerstone of modifying and functionalizing metal cluster compounds. tamu.edu
The terminal and bridging iodide ligands on the [Zr₂]⁴⁺ core can likely be replaced by other halides (F⁻, Cl⁻, Br⁻) or pseudohalogens (CN⁻, SCN⁻, N₃⁻). The thermodynamics of these substitution reactions are governed by factors such as the relative strengths of the zirconium-ligand bonds and the lattice energies of the resulting salts. For instance, the stronger bond formed between zirconium and fluoride (B91410) would likely drive the substitution of iodide by fluoride ions. The reaction conditions, including solvent and temperature, would play a crucial role in determining the extent of substitution and the final product distribution.
The dizirconium core can serve as a scaffold for the coordination of a wide range of ancillary ligands. The introduction of neutral donor ligands (e.g., phosphines, amines) or anionic ligands (e.g., carboxylates, alkoxides) can significantly alter the properties and reactivity of the cluster.
Research on zirconium oxo clusters has demonstrated that their surfaces undergo facile ligand exchange, for example, replacing carboxylate ligands with phosphonate (B1237965) or phosphinate ligands. rsc.orgresearchgate.net This serves as a model for how the ligand sphere of this compound could be modified. The coordination of bulky or chelating ligands could stabilize the dimeric core, while in other cases, reaction with certain ligands might lead to the fragmentation of the cluster into mononuclear zirconium complexes. The differentiation of coordination sites around a cluster core with specific ligands is a key strategy for the controlled assembly of larger, multi-dimensional materials. tamu.edu
Thermal Decomposition and Solid-State Transformations
The thermal stability of this compound is expected to be limited. Upon heating, several transformation pathways are possible. The behavior of related zirconium iodides, such as Zirconium(IV) iodide (ZrI₄), provides a useful comparison. ZrI₄ sublimes at 431°C, and its pyrolysis at higher temperatures on a hot filament is the basis for the crystal bar process to produce high-purity zirconium metal. wikipedia.org
For a lower-valent species like this compound, thermal disproportionation is a highly probable pathway. This process would involve the conversion of the Zr(II) compound into a mixture of metallic zirconium (Zr⁰) and a more stable, higher-valent zirconium iodide, such as ZrI₄.
In the presence of an oxidizing atmosphere (e.g., air), thermal decomposition would lead to the formation of zirconium oxides, primarily zirconia (ZrO₂). Zirconium-based metal-organic frameworks (MOFs) are known to decompose at high temperatures (e.g., >450°C) to yield tetragonal zirconia, highlighting the thermodynamic favorability of the oxide. nih.gov Any solid-state transformation would also be sensitive to the gaseous environment; for example, decomposition in an inert or reductive atmosphere may yield a composite of zirconia and a carbon matrix if organic ligands are present, whereas an oxidative environment would typically lead to pure zirconia. nih.gov
Reaction with Small Molecules and Substrates
The reactivity of this compound with small molecules is anticipated to be rich, owing to the presence of reactive zirconium centers. These reactions are key to developing new derivatives and understanding the compound's potential applications in synthesis and catalysis.
Zirconium complexes are known to be capable of activating typically unreactive chemical bonds, such as the C-H and C-C bonds in hydrocarbons. This reactivity is often associated with low-valent metal centers that can engage in oxidative addition reactions. While the dizirconium(4+) core represents a relatively high oxidation state for the two zirconium atoms, the presence of metal-metal bonding and the potential for redox activity could enable the activation of such bonds. The specific conditions and the nature of the products would depend on the substrate and the reaction environment.
The reaction of this compound with various ligands is expected to lead to the formation of a wide array of novel derivatives and coordination complexes. Lewis bases, such as amines, phosphines, and ethers, could coordinate to the zirconium centers, potentially displacing some of the iodide ligands. The nature of the resulting complexes would be influenced by the steric and electronic properties of the incoming ligands. Such reactions are fundamental to the broader field of zirconium coordination chemistry and could lead to the development of new materials and catalysts.
Advanced Spectroscopic Characterization Beyond Basic Identification
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine elemental composition, empirical formula, and the chemical and electronic state of elements within a material.
In XPS, core-level binding energy shifts provide critical information about the oxidation state and local chemical environment of an atom. For zirconium compounds, the Zr 3d core level is typically analyzed. The binding energy of the Zr 3d electrons increases as the oxidation state of the zirconium atom becomes more positive.
Studies on a series of reduced zirconium chlorides and bromides have demonstrated a consistent trend: the Zr 3d₅/₂ binding energy shifts to higher values with an increasing formal oxidation state. iaea.org This trend is a result of the increasing positive charge on the zirconium atom, which leads to a stronger attraction between the nucleus and the core electrons. For instance, Zr metal (oxidation state 0) has a Zr 3d₅/₂ binding energy of approximately 178.9 eV, which increases to about 182.3 eV for ZrO₂ (oxidation state +4). thermofisher.com
In dizirconium(4+) pentaiodide (Zr₂I₅), the formal oxidation state of each zirconium atom is +2.5. This intermediate oxidation state, coupled with the presence of metal-metal bonding, is expected to result in a Zr 3d₅/₂ binding energy that falls between those of Zr(II) and Zr(III) halides. Research on zirconium chlorides suggests that compounds with significant metal-metal bonding and valence electron delocalization (oxidation states from 0 to +2) show a regular increase in binding energy. iaea.org A distinct jump to higher binding energy occurs for compounds like ZrCl₃ and ZrCl₄ where such delocalization ceases. iaea.org Based on these trends, the Zr 3d₅/₂ binding energy for this compound can be predicted to lie in the range of 180-181 eV.
The iodine 3d core level would also provide information. In most simple iodides, the I 3d₅/₂ peak appears around 619-620 eV. researchgate.net
Table 1: Representative Zr 3d₅/₂ Binding Energies in Zirconium Compounds This table illustrates the general trend of binding energy with oxidation state, with data drawn from analogous compounds to infer the expected values for this compound.
| Compound | Zr Formal Oxidation State | Zr 3d₅/₂ Binding Energy (eV) | Reference |
| Zr Metal | 0 | ~178.9 | thermofisher.com |
| ZrCl | +1 | 179.3 | iaea.org |
| ZrCl₂ | +2 | 179.9 | iaea.org |
| Zr₂I₅ (predicted) | +2.5 | ~180-181 | N/A |
| ZrCl₃ | +3 | 181.2 | iaea.org |
| ZrO₂ | +4 | ~182.3 | thermofisher.com |
As a surface-sensitive technique, XPS is highly effective for assessing the surface composition of a material and detecting any surface contamination or oxidation. A freshly prepared sample of this compound would be expected to show peaks corresponding only to zirconium and iodine. However, due to the reactive nature of reduced zirconium halides, exposure to air would likely lead to the formation of surface oxides or oxyiodides. This would be evident in the XPS spectrum through the appearance of an O 1s signal and a shoulder or separate peak in the Zr 3d region at a higher binding energy, characteristic of Zr-O bonds (around 182-183 eV). thermofisher.comresearchgate.net By monitoring the relative intensities of the iodide, oxide, and elemental zirconium peaks, the extent of surface oxidation and the cleanliness of the sample can be quantified.
Raman and Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both Raman and Infrared (IR) techniques, probes the vibrational modes of a molecule or crystal lattice. These techniques provide a unique "fingerprint" based on the molecule's structure, bond strengths, and atomic masses.
The vibrational spectrum of this compound is expected to be characterized by modes corresponding to the stretching and bending of Zr-I bonds, as well as lower-frequency modes associated with the vibrations of the dizirconium cluster framework itself.
In addition to the Zr-I vibrations, the spectrum would contain modes related to the Zr-Zr bond within the dizirconium unit. These metal-metal stretching vibrations are typically found at very low frequencies, often below 150 cm⁻¹, and can be challenging to distinguish from other lattice modes.
Table 2: Comparison of Vibrational Frequencies for Zirconium Tetrahalides This table shows the trend of decreasing frequency with increasing halide mass, providing a basis for estimating the frequency range for Zr-I bonds.
| Compound | Zr-X Stretching Region (cm⁻¹) | Zr-X Bending/Deformation Region (cm⁻¹) | Reference |
| ZrCl₄ | ~290 - 420 | ~60 - 150 | umich.eduumich.edu |
| ZrBr₄ | ~150 - 280 | < 100 | umich.eduumich.edu |
| Zr₂I₅ (predicted) | < 200 | < 80 | N/A |
In situ Raman or IR spectroscopy could be powerful tools for monitoring the synthesis and reactivity of this compound. For example, during the synthesis of Zr₂I₅ from the reduction of zirconium(IV) iodide (ZrI₄) with zirconium metal, one could monitor the disappearance of vibrational modes characteristic of the starting materials and the emergence of new peaks corresponding to the Zr-I and Zr-Zr bonds in the final product. This would allow for real-time tracking of the reaction progress and optimization of reaction conditions. Similarly, the thermal decomposition of this compound could be studied by observing changes in the vibrational spectrum as a function of temperature, providing insights into the decomposition pathway and the nature of the resulting products.
X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For this compound, analysis at the Zr K-edge would be particularly informative. The XANES region, which is sensitive to the oxidation state and coordination geometry, would provide confirmation of the +2.5 average oxidation state of the zirconium atoms. The position of the absorption edge for Zr₂I₅ would be expected to fall at a lower energy than that for Zr(IV) compounds like ZrO₂ but at a higher energy than Zr metal. acs.org
The EXAFS region provides quantitative information about the local atomic environment around the absorbing atom. Analysis of the EXAFS spectrum would allow for the precise determination of key structural parameters, such as:
Zr-I bond distances: Distinguishing between terminal and bridging iodide ligands.
Zr-Zr bond distance: Providing a direct measure of the metal-metal bond within the dizirconium unit.
Coordination numbers: Confirming the number of nearest iodine and zirconium neighbors for each zirconium atom.
This data is crucial for building an accurate structural model of the compound, complementing information that might be obtained from single-crystal X-ray diffraction. While specific XAS data for this compound is not available, the technique has been successfully applied to characterize the local structure of numerous other zirconium-based materials, demonstrating its potential for elucidating the complex bonding in reduced halide clusters. acs.orgnih.gov
Potential Applications in Materials Science and Catalysis
Electronic and Optical Materials Development
Investigation of Band Gap Engineering and Charge Transport Properties
A thorough search for studies related to the band gap, electronic structure, or charge transport characteristics of Dizirconium(4+) pentaiodide yielded no specific results. There are no published articles, experimental data, or theoretical calculations detailing the investigation of these properties for this particular compound. Consequently, information regarding its potential for band gap engineering or its performance as a charge transport material is not available in current scientific literature.
Luminescence and Photophysical Characterization
Similarly, an extensive review of scientific databases found no records of research into the luminescence or photophysical properties of this compound. There are no studies reporting on its emission spectra, quantum yields, excited-state lifetimes, or any other relevant photophysical characteristics. Therefore, its potential applicability in areas requiring luminescent materials cannot be assessed at this time.
Comparative Studies and Structure Reactivity Relationships
Comparison with Other Dizirconium Halides (e.g., Chlorides, Bromides)
The identity of the halide ligand is a critical determinant of the structure, stability, and electronic properties of dizirconium halide clusters. By examining the trends observed in the series from chlorides to bromides to iodides in related, more complex zirconium clusters, we can infer the probable characteristics of dizirconium pentaiodide.
The size of the halide ion is expected to have a significant impact on the geometry of the dizirconium cluster. As we move down the halogen group from chlorine to iodine, the increasing ionic radius of the halide will lead to greater steric crowding around the dizirconium core. This is anticipated to result in an expansion of the Zr-Zr distance in dizirconium pentaiodide compared to its chloride and bromide counterparts to alleviate ligand-ligand repulsion.
In more complex, well-studied hexanuclear zirconium clusters (Zr6), this "matrix effect" is well-documented. For instance, the substitution of smaller chloride ions for larger iodide ions in mixed-halide zirconium clusters leads to significant structural changes, including adjustments in inter-cluster bond lengths to relieve halide-halide crowding researchgate.net. By analogy, for a hypothetical dizirconium pentahalide, an increase in the Zr-X bond lengths (where X = Cl, Br, I) is expected down the group, which in turn would influence the Zr-Zr bond distance.
The stability of dizirconium halides is also predicted to follow a trend related to the halide identity. While comprehensive thermodynamic data is scarce, studies on reduced zirconium halide clusters in aqueous solutions have shown that the kinetic stability with respect to decomposition can vary with the halide nih.gov. For instance, aqueous solutions of certain zirconium iodide clusters exhibit greater kinetic stability than their chloride and bromide analogues researchgate.net. This suggests that the larger, more polarizable iodide ions may offer a degree of kinetic stabilization to the low-valent dizirconium core.
| Property | Dizirconium Pentachloride (Zr₂Cl₅) | Dizirconium Pentabromide (Zr₂Br₅) | Dizirconium Pentaiodide (Zr₂I₅) |
|---|---|---|---|
| Halide Ionic Radius (Å) | ~1.81 | ~1.96 | ~2.20 |
| Predicted Zr-Zr Bond Length | Shorter | Intermediate | Longer |
| Predicted Zr-X Bond Length | Shorter | Intermediate | Longer |
| Predicted Steric Strain | Lower | Intermediate | Higher |
Theoretical studies on related metal halide clusters have shown that the binding energy of the halogen to the metal cluster decreases as one moves from fluoride (B91410) to iodide aps.org. This trend is attributed to the decreasing electronegativity and increasing size of the halide ion. For dizirconium pentahalides, we can anticipate a similar trend, with the Zr-Cl bonds being the strongest and the Zr-I bonds being the weakest.
Furthermore, photoelectron spectroscopy studies on reduced zirconium halides have indicated that the zirconium binding energy is sensitive to the oxidation state and the nature of the halide . These studies suggest that metal-metal bonding and valence-electron delocalization play a crucial role in the electronic structure of these compounds . In the context of dizirconium pentaiodide, the increased polarizability of the iodide ligands may facilitate greater electron delocalization within the dizirconium core compared to the chloride and bromide analogues.
NMR studies on interstitial atoms within hexanuclear zirconium halide clusters have shown a progressive deshielding of the interstitial nucleus when moving from chloride to iodide ligands tamu.edu. This trend has been explained by a weakening of the bonding between the zirconium cage and the interstitial atom as the cluster expands to accommodate the larger halides tamu.edu. This provides indirect evidence for the electronic influence of the halide on the cluster's core.
| Property | Dizirconium Pentachloride (Zr₂Cl₅) | Dizirconium Pentabromide (Zr₂Br₅) | Dizirconium Pentaiodide (Zr₂I₅) |
|---|---|---|---|
| Electronegativity of Halogen | 3.16 | 2.96 | 2.66 |
| Predicted Zr-X Bond Character | More Ionic | Intermediate | More Covalent |
| Predicted Zr-X Bond Enthalpy | Higher | Intermediate | Lower |
| Predicted Electron Delocalization in Zr₂ Core | Lower | Intermediate | Higher |
Relationship to Other Zirconium Cluster Architectures
The chemistry of zirconium is rich with a variety of cluster architectures, and understanding the place of a hypothetical dizirconium pentaiodide within this landscape is crucial for predicting its properties.
The most well-characterized zirconium halide clusters are hexanuclear, featuring an octahedral core of six zirconium atoms tamu.edu. These Zr₆ clusters are often stabilized by an interstitial atom at the center of the octahedron tamu.edu. In contrast, a dizirconium cluster represents a much simpler, dimeric structure. The bonding in such a dinuclear species would be dominated by the direct Zr-Zr interaction and the bridging and terminal halide ligands, rather than the more complex, multi-center metal-metal bonding found in the octahedral clusters.
Other known zirconium cluster architectures include tetranuclear and pentanuclear species, though these are more commonly observed in carboxylate and oxide-based systems nih.govacs.org. These clusters also exhibit polyhedral arrangements of zirconium atoms, which are fundamentally different from a simple dimeric structure. The structural diversity of zirconium chemistry suggests that while larger, more condensed clusters are common, smaller dinuclear fragments could potentially exist as stable entities or as intermediates in cluster formation or decomposition.
The synthesis of low-valent zirconium compounds often involves the reduction of higher-valent precursors, such as Zirconium(IV) chloride nih.gov. This reductive process can lead to the formation of a variety of cluster sizes and geometries. The structural evolution can be seen as a progression from isolated zirconium centers to dimers, and then to larger clusters.
The study of low-valent zirconium chemistry indicates that the formation of Zr-Zr bonds is a key feature researchgate.net. For instance, the reduction of [ZrCl₄(PR₃)₂] can yield a dimeric species with a direct Zr-Zr bond researchgate.net. This provides a precedent for the existence of stable dizirconium units. It is conceivable that dizirconium pentaiodide could be an intermediate in the synthesis of larger zirconium iodide clusters or could be stabilized under specific reaction conditions that favor smaller cluster formation.
Influence of Counterions on Cluster Formation and Reactivity
In the solid state, the structure and stability of anionic zirconium halide clusters are often influenced by the nature of the counterion. While dizirconium(4+) pentaiodide is a neutral compound and would not require a counterion, the principles learned from anionic cluster chemistry are still relevant, particularly if dizirconium pentaiodide were to participate in reactions that form anionic or cationic derivatives.
Should dizirconium pentaiodide be involved in reactions leading to the formation of larger, anionic clusters, the choice of counterion would likely be a critical parameter in isolating and characterizing the resulting products.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for Complex Cluster Architectures
The synthesis of zirconium halide clusters has traditionally focused on high-temperature solid-state reactions. iastate.edu However, future research will likely pivot towards developing more sophisticated, solution-based methods to create complex, multi-metallic, and functionalized cluster architectures using Dizirconium(4+) pentaiodide or similar motifs as building blocks. The exploration of kinetically controlled synthesis routes will be crucial for assembling larger, more intricate structures beyond the common hexanuclear clusters. tamu.edunih.gov
Key areas of exploration will include:
Ligand-Assisted Synthesis: Employing tailored organic ligands to direct the assembly of dizirconium units into predictable and novel topologies. This approach can help control the dimensionality and connectivity of the resulting cluster-based materials. tamu.edu
Redox-Controlled Assembly: Utilizing the variable oxidation states of zirconium to guide the formation of specific cluster architectures. The reaction of Zirconium(IV) iodide with metallic zirconium to form lower-valent species like Zirconium(III) iodide suggests that careful control of redox conditions can be a powerful synthetic tool. wikipedia.org
Solvothermal and Microwave-Assisted Methods: These techniques offer greater control over reaction parameters such as temperature and pressure, potentially leading to the isolation of metastable or kinetically favored products that are inaccessible through traditional high-temperature routes.
Table 1: Comparison of Synthetic Approaches for Zirconium Clusters
| Synthesis Method | Typical Conditions | Advantages | Potential for Dizirconium Pentaiodide |
|---|---|---|---|
| High-Temperature Solid-State | >800°C, sealed tubes | Access to thermodynamically stable phases | Baseline for producing simple binary phases |
| Solution-Based Excision | Dissolution of solid precursors | Yields discrete, soluble clusters for further assembly | Could isolate dizirconium units from a larger solid-state structure |
| Ligand-Assisted Assembly | Solution-phase, often solvothermal | High degree of structural control, tunable properties | Key for building complex architectures from dizirconium precursors |
| Redox-Controlled Synthesis | Use of reducing/oxidizing agents | Access to clusters with different electronic counts | Could stabilize the Zr(2+) state in dizirconium units |
Integration of this compound into Hybrid Inorganic-Organic Frameworks
A significant future direction for this compound lies in its use as a secondary building unit (SBU) for constructing novel metal-organic frameworks (MOFs). Zirconium-based MOFs are renowned for their exceptional thermal and chemical stability. acs.orgnih.gov Incorporating dizirconium iodide units could lead to new framework topologies with unique electronic and catalytic properties.
The research in this area will likely focus on:
Reticular Chemistry Design: Systematically choosing organic linkers with specific geometries and functionalities to connect dizirconium pentaiodide nodes into predetermined network structures. acs.orgnih.gov
Functionalized Linkers: Using linkers bearing active sites (e.g., amine, hydroxyl groups) to impart specific functionalities to the resulting MOF, such as selective gas adsorption or catalytic activity.
Post-Synthetic Modification: Modifying the dizirconium clusters or organic linkers after the framework has been assembled to introduce new functionalities or enhance existing properties.
The integration of iodide-rich zirconium clusters is particularly interesting for applications like the capture of radioactive iodine from nuclear waste streams, an area where zirconium MOFs have already shown significant promise. acs.orgnih.gov
Advanced In situ and Operando Characterization Techniques
To understand the formation mechanisms and functional behavior of materials based on this compound, advanced characterization techniques will be indispensable. Moving beyond conventional ex situ analysis, the focus will be on in situ and operando methods that monitor the material under real-time reaction conditions. rsc.orgrsc.org
Future research will heavily rely on:
Synchrotron-Based Techniques: High-resolution powder X-ray diffraction (PXRD) and pair distribution function (PDF) analysis performed at synchrotron sources can provide real-time structural information during synthesis or catalysis, revealing transient intermediates and reaction pathways. rsc.org
Advanced Spectroscopy: In situ Raman and X-ray photoelectron spectroscopy (XPS) can probe the electronic states of the zirconium and iodide ions during processes like iodine capture or catalytic cycles, providing mechanistic insights. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR): Solid-state NMR can be a powerful tool for understanding the local environment of atoms within the cluster, especially when combined with computational studies to interpret chemical shifts. tamu.edu
These techniques will be crucial for establishing clear structure-property relationships and rationally designing the next generation of zirconium iodide materials. rsc.org
Development of High-Throughput Computational Screening for Related Compounds
Computational methods are poised to accelerate the discovery of new materials derived from dizirconium pentaiodide and related clusters. High-throughput computational screening, based on density functional theory (DFT) and other methods, can predict the stability and properties of thousands of hypothetical structures, guiding synthetic efforts toward the most promising candidates. psecommunity.orgrsc.orgrsc.org
Key avenues for computational research include:
Structure Prediction: Developing and applying algorithms to predict the crystal structures of new zirconium iodide cluster assemblies and their corresponding MOFs.
Property Screening: Computationally screening large databases of hypothetical materials for desired properties, such as electronic band gaps, gas adsorption capacities, and thermoelectric performance. rsc.org
Mechanistic Studies: Using DFT to model reaction pathways for synthesis and catalysis, providing insights that are difficult to obtain experimentally.
The synergy between high-throughput computation and targeted experimental validation will be a powerful paradigm for materials discovery in this field. psecommunity.orgrsc.org
Table 2: Computational Screening in Zirconium Material Design
| Application Area | Computational Method | Predicted Properties | Impact on Research |
|---|---|---|---|
| MOF Discovery | Grand Canonical Monte Carlo (GCMC) | Gas storage capacity, selectivity | Identification of top-performing hypothetical MOFs for synthesis. rsc.org |
| Thermoelectrics | Density Functional Theory (DFT) + Boltzmann Transport | Thermoelectric coefficients, electronic fitness function | Highlighting novel 2D zirconium materials for energy applications. rsc.org |
| Alloy Stability | First-Principles Calculations | Structural stability, formation energy | Guiding the design of stable zirconium-based alloys for hydrogen storage. psecommunity.org |
Tailoring this compound for Specific Advanced Material Functions
Ultimately, the research into this compound and its derivatives will be driven by the pursuit of advanced material functions. The unique combination of a relatively heavy element (zirconium) and a highly polarizable anion (iodide) suggests potential applications in several high-tech areas.
Future work will focus on tailoring these materials for:
Catalysis: Zirconium complexes are known to be active in various catalytic transformations. researchgate.net The surfaces of dizirconium pentaiodide clusters could serve as active sites for reactions such as hydrogenation or polymerization.
Semiconductors and Electronics: The electronic properties of zirconium iodide materials could be tuned by modifying the cluster structure or incorporating them into hybrid frameworks, opening possibilities for applications in sensors or electronic devices.
Scintillators for Radiation Detection: Materials containing heavy elements like iodine are often effective scintillators, which emit light upon interaction with high-energy radiation. Zirconium iodide clusters could be explored for their potential in medical imaging and security applications.
Thermoelectric Devices: Some zirconium-based materials have been computationally predicted to have promising thermoelectric properties, which allow for the conversion of heat into electrical energy. rsc.org
The rational design of materials based on this compound, informed by advanced synthesis, characterization, and computation, holds the key to unlocking these and other novel applications.
Q & A
Q. How can researchers design reproducible experiments for studying this compound’s reactivity with organic substrates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
